molecular formula C15H20N2O2S B2945277 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 868370-29-0

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide

Cat. No.: B2945277
CAS No.: 868370-29-0
M. Wt: 292.4
InChI Key: ONBDQHKLGRCCMK-NXVVXOECSA-N
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Description

Benzothiazoles, which appear to be part of the structure of your compound, are heterocyclic aromatic compounds. They are known for their diverse range of chemical and biological activities .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF .


Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with iodine in DMF to produce 2-substituted benzothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, 4-METHOXY-2,7-DIMETHYL-1,3-BENZOTHIAZOLE has a molecular weight of 193.269 .

Mechanism of Action

The mechanism of action of benzothiazoles can vary widely depending on their specific structure and the context in which they are used. They are often used in medicinal chemistry due to their bioactive properties .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole will depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate information .

Future Directions

The future directions of research into benzothiazoles are likely to continue to explore their bioactive properties and potential applications in medicinal chemistry .

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-6-7-12(18)16-15-17(3)13-11(19-4)9-8-10(2)14(13)20-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDQHKLGRCCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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